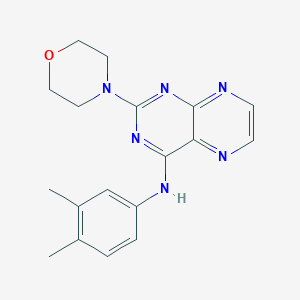

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine

CAS No.: 946348-98-7

Cat. No.: VC6191465

Molecular Formula: C18H20N6O

Molecular Weight: 336.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946348-98-7 |

|---|---|

| Molecular Formula | C18H20N6O |

| Molecular Weight | 336.399 |

| IUPAC Name | N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

| Standard InChI | InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |

| Standard InChI Key | YVAXZEYRDBYEEY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O |

| Molecular Weight | 336.399 g/mol |

| IUPAC Name | N-(3,4-Dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

| PubChem CID | 16820908 |

Chemical Structure and Key Functional Groups

The compound’s structure integrates three critical motifs:

Pteridine Core

The bicyclic pteridine system (fused pyrimidine and pyrazine rings) is a hallmark of this molecule. This core is involved in π-π interactions and hydrogen bonding, which are essential for molecular recognition in biological systems .

Morpholine Substituent

The morpholine group at position 2 enhances solubility and provides a site for hydrogen bonding. Morpholine derivatives are common in pharmaceuticals due to their ability to modulate receptor binding .

3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent at position 4 contributes steric bulk and hydrophobic interactions. Such aromatic groups are often associated with kinase inhibition and enzyme modulation .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions, as inferred from analogous pteridine derivatives:

Pteridine Core Formation

A plausible route includes:

-

Cyclization of a diaminopyrimidine precursor with a nitroso group to form the pteridine ring .

-

Chlorination at position 4 using reagents like POCl₃ to facilitate nucleophilic substitution .

Comparative Analysis with Related Compounds

Challenges and Research Gaps

-

Limited Direct Data: No published studies explicitly test this compound for bioactivity.

-

Solubility Issues: The morpholine group may require formulation strategies to enhance bioavailability .

-

Toxicity Concerns: Morpholine derivatives can exhibit acute toxicity (e.g., skin irritation), necessitating safety profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume